1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione is a synthetic organic compound. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a dichlorophenyl group, a piperidinylmethyl group, and a pyrrolidine-2,5-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.
Attachment of the Piperidin-1-ylmethyl Group: This can be done through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as an active pharmaceutical ingredient.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(azepan-1-ylmethyl)pyrrolidine-2,5-dione
Uniqueness
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group may enhance its binding affinity to certain targets, while the piperidinylmethyl group may influence its pharmacokinetic properties.
Properties
CAS No. |
63642-92-2 |
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Molecular Formula |
C16H18Cl2N2O2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-12-7-13(18)9-14(8-12)20-15(21)6-11(16(20)22)10-19-4-2-1-3-5-19/h7-9,11H,1-6,10H2 |
InChI Key |
XSBPOFOZKVEARP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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